molecular formula C20H20N2O3 B2582806 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine

Cat. No.: B2582806
M. Wt: 336.4 g/mol
InChI Key: JLYNFGCGJVUQLS-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radical Polymerization Activators

Research has shown that derivatives similar to "1-(3-(1,3-Benzodioxol-5-yl)acryloyl)-4-phenylpiperazine" have been synthesized and tested as activators in radical polymerizations. For instance, N′-Acryloyl- and N′-methacryloyl- derivatives have been utilized in the 'cold curing' of methyl methacrylate, showcasing efficiency as redox reducing agents. These compounds have been explored for their potential in creating low-toxicity materials for biomedical applications, with studies indicating varying degrees of migrability from the final polymer, a factor critical in assessing their suitability for such uses (Tanzi, Levi, & Danusso, 1990).

Biomedical Activity

The synthesis and characterization of certain complexes derived from N-phenylpiperazine derivatives have been reported to exhibit promising in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against specific bacteria and yeasts. These findings suggest potential therapeutic applications of these compounds, highlighting their biomedical significance (Asegbeloyin et al., 2014).

Genotoxicity Studies

Genotoxicity assessments of compounds related to "this compound" have been conducted to evaluate their mutagenic and carcinogenic potentials. These studies are pivotal in understanding the safety profile of such chemicals, especially when considered for biomedical applications. Results from various assays, including gene mutation and chromosome alteration evaluations, provide a comprehensive view of the genotoxic risks associated with these compounds (Taningher, Pasquini, Tanzi, & Bonatti, 1992).

Polymer Synthesis and Applications

The creation of polymers and copolymers using "this compound" derivatives has been extensively researched. These materials have been synthesized for various applications, including controlled radical polymerization and the development of hydrogels for biomedical use. Such research underlines the compound's versatility and potential in creating advanced materials with specific properties tailored for particular applications (Gan, Deen, & Gan, 1998).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-20(9-7-16-6-8-18-19(14-16)25-15-24-18)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYNFGCGJVUQLS-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.